An In-depth Technical Guide to the Fundamental Properties of Isobenzofuran
An In-depth Technical Guide to the Fundamental Properties of Isobenzofuran
For Researchers, Scientists, and Drug Development Professionals
Introduction
Isobenzofuran (IBF) is a heterocyclic organic compound consisting of a furan (B31954) ring fused to a benzene (B151609) ring. It is a constitutional isomer of the more stable benzofuran (B130515). The parent isobenzofuran is a highly reactive and unstable molecule that readily polymerizes.[1] However, its transient nature belies its significance as a reactive intermediate in organic synthesis, particularly in the construction of complex polycyclic aromatic compounds through Diels-Alder reactions.[2][3] This guide provides a comprehensive overview of the fundamental properties of isobenzofuran, including its structure, stability, reactivity, and spectroscopic signature, with a focus on quantitative data and detailed experimental methodologies.
Molecular Structure and Aromaticity
Isobenzofuran's structure is characterized by the fusion of a five-membered furan ring with a six-membered benzene ring. This fusion results in a planar bicyclic system. The high reactivity of isobenzofuran is attributed to its electronic structure; it possesses a higher-energy Highest Occupied Molecular Orbital (HOMO) and a lower-energy Lowest Unoccupied Molecular Orbital (LUMO) compared to its more stable isomer, benzofuran. This smaller HOMO-LUMO gap makes it a potent diene in cycloaddition reactions.[4]
Computational studies using Density Functional Theory (DFT) have been employed to determine the optimized geometry of isobenzofuran. The calculated bond lengths and angles provide insight into its structure.
Table 1: Calculated Geometric Parameters of Isobenzofuran
| Parameter | Value |
|---|---|
| Bond Lengths (Å) | |
| O1-C1 | 1.373 |
| C1-C1a | 1.378 |
| C1a-C2 | 1.425 |
| C2-C3 | 1.375 |
| C3-C3a | 1.425 |
| C3a-O1 | 1.373 |
| C1a-C7a | 1.423 |
| C3a-C4 | 1.423 |
| C4-C5 | 1.385 |
| C5-C6 | 1.402 |
| C6-C7 | 1.385 |
| C7-C7a | 1.423 |
| **Bond Angles (°) ** | |
| C1-O1-C3a | 106.5 |
| O1-C1-C1a | 111.0 |
| C1-C1a-C2 | 139.1 |
| C1-C1a-C7a | 112.4 |
| C2-C1a-C7a | 108.5 |
| C1a-C2-C3 | 108.5 |
| C2-C3-C3a | 139.1 |
| C3-C3a-O1 | 111.0 |
| C3-C3a-C4 | 108.5 |
| O1-C3a-C4 | 112.4 |
| C3a-C4-C5 | 118.9 |
| C4-C5-C6 | 121.2 |
| C5-C6-C7 | 121.2 |
| C6-C7-C7a | 118.9 |
| C1a-C7a-C7 | 118.9 |
Note: Data is based on DFT calculations and should be considered theoretical.
The aromaticity of isobenzofuran has been a subject of theoretical interest. Studies employing methods such as Aromatic Stabilization Energy (ASE) and Nucleus-Independent Chemical Shift (NICS) indicate that the five-membered furan ring in isobenzofuran possesses a degree of aromatic character.
Spectroscopic Properties
Due to its instability, the spectroscopic characterization of isobenzofuran requires specialized techniques such as matrix isolation or in-situ generation and trapping.
Table 2: Spectroscopic Data for Isobenzofuran
| Spectroscopy | Solvent/Medium | Chemical Shift (δ, ppm) or Wavenumber (cm⁻¹) |
|---|---|---|
| ¹H NMR | CDCl₃ | 7.45 (dd, J = 6.8, 2.8 Hz, 2H), 6.86 (dd, J = 6.8, 2.8 Hz, 2H)[5] |
| ¹³C NMR | CDCl₃ | 136.1, 124.2, 123.5, 119.0[5] |
| IR (Calculated) | Gas Phase | Data not yet experimentally available for the parent compound. |
| UV-Vis (Calculated) | Gas Phase | Data not yet experimentally available for the parent compound. |
| HOMO-LUMO Gap | Calculated (DFT) | 4.05 eV[4] |
Reactivity and Stability
The fundamental chemical property of isobenzofuran is its exceptional reactivity as a diene in [4+2] cycloaddition reactions, commonly known as Diels-Alder reactions. This high reactivity is a consequence of the gain in aromatic stabilization in the product, as the reaction converts the benzofuran system into a more stable benzene derivative. Isobenzofuran is known to be approximately 10 times more reactive than the commercially available and more stable 1,3-diphenylisobenzofuran.[5]
The parent isobenzofuran is unstable and readily dimerizes or polymerizes. Its stability is highly dependent on the solvent and concentration. For instance, its half-life in a 150 mM solution in toluene-d₈ at 27 °C is approximately 12 hours, while in CDCl₃, it is significantly shorter, around 2 hours.[5] In crystalline form at low temperatures (-15 °C), it can be stable for several months.[5]
The primary reaction pathway for isobenzofuran is the Diels-Alder reaction with a wide variety of dienophiles.
Caption: Diels-Alder reaction of isobenzofuran with maleic anhydride.
Experimental Protocols
The generation of the highly reactive isobenzofuran for synthetic purposes is typically achieved in situ, followed by immediate trapping with a suitable reagent. Flash Vacuum Pyrolysis (FVP) is a powerful technique for generating transient species like isobenzofuran from stable precursors.
Detailed Protocol: Generation of Isobenzofuran via Flash Vacuum Pyrolysis of 1,4-Epoxy-1,4-dihydronaphthalene (B1582345)
Objective: To generate isobenzofuran in the gas phase from a stable precursor for subsequent trapping or spectroscopic analysis.
Materials:
-
1,4-Epoxy-1,4-dihydronaphthalene (precursor)
-
Flash Vacuum Pyrolysis (FVP) apparatus, including:
-
A sample inlet system (e.g., a sublimator or a heated flask)
-
A quartz pyrolysis tube (typically 30-60 cm long, 1-2 cm diameter)
-
A tube furnace capable of reaching at least 650 °C
-
A high-vacuum pump system (capable of reaching < 10⁻³ Torr)
-
A cold trap (e.g., a cold finger cooled with liquid nitrogen)
-
-
Inert gas (e.g., Argon) for purging the system
Procedure:
-
Apparatus Setup:
-
Assemble the FVP apparatus, ensuring all connections are vacuum-tight. The quartz pyrolysis tube is placed inside the tube furnace. The sample inlet is connected to one end of the pyrolysis tube, and the cold trap is connected to the other end, followed by the vacuum pump.
-
It is crucial that the path from the hot zone to the cold trap is as short and unobstructed as possible to minimize secondary reactions of the highly reactive product.
-
-
System Preparation:
-
Place a sample of 1,4-epoxy-1,4-dihydronaphthalene into the sample inlet.
-
Evacuate the entire system to a pressure of approximately 10⁻³ to 10⁻⁵ Torr.
-
While evacuating, gently heat the pyrolysis tube to remove any adsorbed water or volatile impurities.
-
-
Pyrolysis:
-
Heat the furnace to the desired pyrolysis temperature, typically in the range of 600-650 °C for the retro-Diels-Alder reaction of 1,4-epoxy-1,4-dihydronaphthalene.
-
Once the pyrolysis temperature is stable, begin to heat the sample inlet to induce sublimation of the precursor. The rate of sublimation should be controlled to maintain a low pressure in the system.
-
The precursor vapor is drawn through the hot quartz tube, where it undergoes a retro-Diels-Alder reaction to form isobenzofuran and ethene.
-
-
Product Collection:
-
The gaseous products exit the hot zone and are immediately quenched and condensed in the cold trap, which is maintained at liquid nitrogen temperature (-196 °C).
-
Isobenzofuran will deposit as a solid on the cold surface.
-
-
Isolation and Characterization (Optional):
-
After the pyrolysis is complete, the system is carefully brought back to atmospheric pressure with an inert gas.
-
The cold trap can be isolated and the collected isobenzofuran can be dissolved in a cold, deuterated solvent for immediate NMR analysis or reacted with a trapping agent.
-
Caption: Experimental workflow for the generation of isobenzofuran via FVP.
Conclusion
Isobenzofuran, despite its inherent instability, is a molecule of significant interest in synthetic and theoretical chemistry. Its high reactivity as a diene in Diels-Alder reactions provides a powerful tool for the construction of complex molecular architectures. Understanding its fundamental properties, including its electronic structure, spectroscopic characteristics, and the experimental conditions required for its generation and trapping, is crucial for harnessing its synthetic potential. This guide has summarized the core properties of isobenzofuran, providing quantitative data and detailed methodologies to aid researchers in their exploration of this fascinating and useful reactive intermediate. Further research into the properties and reactions of substituted isobenzofurans will undoubtedly continue to expand their role in modern organic synthesis and materials science.
References
- 1. Spiro[furan-2(3H),1'(3'H)-isobenzofuran]-3,3'-dione, 4-phenyl- [webbook.nist.gov]
- 2. espace.library.uq.edu.au [espace.library.uq.edu.au]
- 3. spectrabase.com [spectrabase.com]
- 4. Investigation of Four Sets of NMR Spectra for One Racemic Compound of Pseudoresonance Structures - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
